molecular formula C14H27NO2 B8264177 Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate

Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate

Cat. No.: B8264177
M. Wt: 241.37 g/mol
InChI Key: NUMUYZCLNJACER-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a heptenyl chain with specific stereochemistry. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptenyl derivative. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the heptenyl amine under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction mixture is typically purified by crystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the compound can inhibit enzymes that catalyze the hydrolysis of carbamates, leading to the accumulation of the carbamate substrate . This inhibition is often reversible and depends on the concentration of the compound and the affinity of the enzyme for the carbamate group.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    Benzyl carbamate: Another carbamate used in organic synthesis with different protecting group characteristics.

    Ethyl carbamate: A less bulky carbamate used in various chemical reactions.

Uniqueness: Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate is unique due to its specific stereochemistry and the presence of a heptenyl chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

tert-butyl N-[(2R)-2,6-dimethylhept-5-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-11(2)8-7-9-12(3)10-15-13(16)17-14(4,5)6/h8,12H,7,9-10H2,1-6H3,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMUYZCLNJACER-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.